molecular formula C9H19NO B13210565 1-Amino-3-cyclopropyl-2-methylpentan-3-ol

1-Amino-3-cyclopropyl-2-methylpentan-3-ol

Cat. No.: B13210565
M. Wt: 157.25 g/mol
InChI Key: WPYQSGVCCJLUGF-UHFFFAOYSA-N
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Description

1-Amino-3-cyclopropyl-2-methylpentan-3-ol is an organic compound with the molecular formula C9H19NO It is characterized by the presence of an amino group, a cyclopropyl group, and a hydroxyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-cyclopropyl-2-methylpentan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride and is carried out in an appropriate solvent like methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-cyclopropyl-2-methylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-cyclopropyl-2-methylpentan-3-one.

    Reduction: Formation of 1-amino-3-cyclopropyl-2-methylpentane.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

1-Amino-3-cyclopropyl-2-methylpentan-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-Amino-3-cyclopropyl-2-methylpentan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-methyl-2-propanol: Similar in structure but lacks the cyclopropyl group.

    2-Amino-3-methylpentan-1-ol: Similar backbone but different positioning of functional groups.

    5-Amino-3-methylpentan-1-ol: Similar backbone but different positioning of functional groups.

Uniqueness

1-Amino-3-cyclopropyl-2-methylpentan-3-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-amino-3-cyclopropyl-2-methylpentan-3-ol

InChI

InChI=1S/C9H19NO/c1-3-9(11,7(2)6-10)8-4-5-8/h7-8,11H,3-6,10H2,1-2H3

InChI Key

WPYQSGVCCJLUGF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CC1)(C(C)CN)O

Origin of Product

United States

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